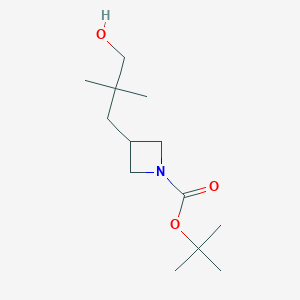
1-(2-Methylfuran-3-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylfuran-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10O2 It features a cyclopropane ring attached to a furan ring, which is substituted with a methyl group at the 2-position and a hydroxyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylfuran-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable furan derivative. One common method is the reaction of 2-methylfuran with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylfuran-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the furan ring.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Methylfuran-3-yl)cyclopropanone.
Reduction: Formation of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylfuran-3-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methylfuran-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the cyclopropane ring can introduce strain into molecular structures, altering their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methylfuran-3-yl)cyclopropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol: Similar structure but with a reduced furan ring.
1-(2-Methylfuran-3-yl)cyclopropane: Similar structure but without the hydroxyl group.
Uniqueness
1-(2-Methylfuran-3-yl)cyclopropan-1-ol is unique due to the presence of both a hydroxyl group and a furan ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
1-(2-methylfuran-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10O2/c1-6-7(2-5-10-6)8(9)3-4-8/h2,5,9H,3-4H2,1H3 |
InChI-Schlüssel |
VHQKFANBAJJXID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




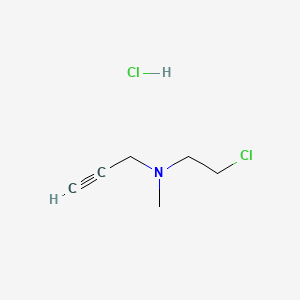
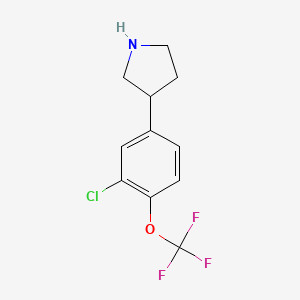
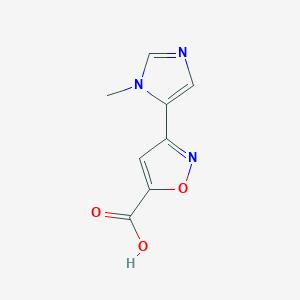
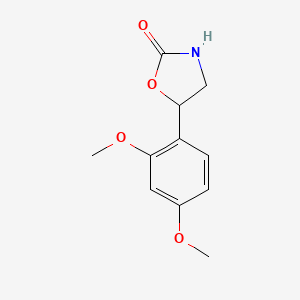
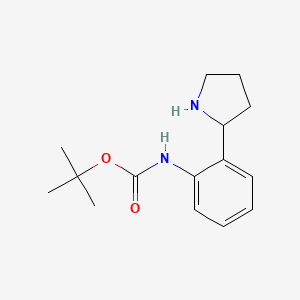


![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)


